3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a benzoxazole moiety, a hydroxyphenyl group, and a dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde under acidic conditions.
Formation of Schiff Base: The benzoxazole derivative is then reacted with 4-hydroxybenzaldehyde to form a Schiff base through a condensation reaction.
Esterification: The final step involves the esterification of the Schiff base with 3,5-dinitrobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro groups in the dinitrobenzoate ester can be reduced to amines under suitable conditions.
Substitution: The benzoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives of the dinitrobenzoate ester.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4-hydroxyphenyl)benzoxazole and 2-(4-nitrophenyl)benzoxazole share structural similarities.
Schiff Bases: Similar Schiff bases include those formed from benzoxazole derivatives and various aldehydes.
Uniqueness
3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is unique due to the combination of its benzoxazole core, Schiff base linkage, and dinitrobenzoate ester, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H16N4O8 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[3-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C27H16N4O8/c32-24-9-8-18(13-22(24)26-29-23-6-1-2-7-25(23)39-26)28-15-16-4-3-5-21(10-16)38-27(33)17-11-19(30(34)35)14-20(12-17)31(36)37/h1-15,32H |
InChI Key |
KFZXTULWDVNDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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